molecular formula C21H15ClFN3OS B8057852 SB 203580 (hydrochloride)

SB 203580 (hydrochloride)

Cat. No.: B8057852
M. Wt: 411.9 g/mol
InChI Key: HIDUYNJCJKSUNG-UHFFFAOYSA-N
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Description

SB 203580 (hydrochloride) is a complex organic compound belonging to the class of phenylimidazoles This compound is characterized by its unique structure, which includes a pyridine ring, an imidazole ring, and various substituents such as chloromethylsulfinyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

SB 203580 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The chloromethylsulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring.

    Substitution: The fluorophenyl and chloromethylsulfinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced imidazole compounds, and substituted phenylimidazoles

Scientific Research Applications

SB 203580 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of SB 203580 (hydrochloride) involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as mitogen-activated protein kinases, which play a role in inflammatory responses . The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenylimidazoles with varying substituents, such as:

Uniqueness

What sets SB 203580 (hydrochloride) apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the chloromethylsulfinyl group, in particular, allows for specific interactions with molecular targets that are not observed with other similar compounds.

Properties

IUPAC Name

4-[2-[4-(chloromethylsulfinyl)phenyl]-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3OS/c22-13-28(27)18-7-3-16(4-8-18)21-25-19(14-1-5-17(23)6-2-14)20(26-21)15-9-11-24-12-10-15/h1-12H,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDUYNJCJKSUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NC(=N2)C3=CC=C(C=C3)S(=O)CCl)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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